molecular formula C27H25ClN2O8 B2528550 methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 486452-88-4

methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2528550
CAS No.: 486452-88-4
M. Wt: 540.95
InChI Key: ODFRYYGVHGNSQT-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the nitration of a benzoyl compound, followed by the introduction of methoxy groups and the formation of the tetrahydroisoquinoline ring. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to various receptors or enzymes. The tetrahydroisoquinoline ring may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate: Shares similar functional groups but lacks the tetrahydroisoquinoline ring.

    Methyl 4-chlorobenzoate: Contains the chloro and benzoate groups but lacks the nitro and tetrahydroisoquinoline components.

    Methyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate: Contains different substituents on the benzoyl group.

Uniqueness

Methyl 4-{[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its combination of functional groups and the presence of the tetrahydroisoquinoline ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(28)6-9-22(21)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRYYGVHGNSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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